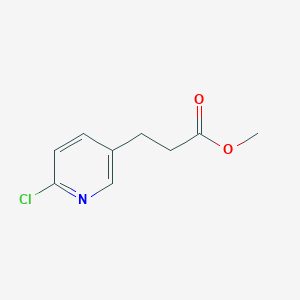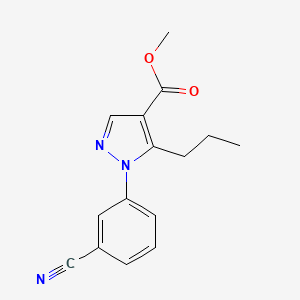
2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide, also known as AG-1478, is a chemical compound that belongs to the family of tyrosine kinase inhibitors. It is a small molecule that has been widely studied for its potential therapeutic applications in various diseases, including cancer.
Wirkmechanismus
2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide exerts its therapeutic effects by binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways, which are responsible for the growth and proliferation of cancer cells. 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on EGFR, it has been found to inhibit the activity of other tyrosine kinases, such as HER2 and HER4. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth and differentiation. 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide has been found to have low toxicity and good bioavailability, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide is its specificity for EGFR and other tyrosine kinases, which makes it a useful tool for studying the role of these proteins in cancer biology. However, one limitation is that it may not be effective in all types of cancer, as some tumors may be resistant to EGFR inhibition. Additionally, the high cost of 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of the role of EGFR and other tyrosine kinases in other diseases, such as Alzheimer's disease and diabetes. Finally, the development of new tyrosine kinase inhibitors with improved efficacy and specificity is an ongoing area of research.
Synthesemethoden
The synthesis of 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide involves several steps, including the reaction of 3-chloroaniline with 2,5-dimethoxybenzaldehyde to form a Schiff base, which is then cyclized with thiosemicarbazide to produce the thiazole ring. The carboxamide group is then introduced through the reaction with chloroacetyl chloride, followed by deprotection of the methoxy groups with hydrochloric acid. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is a tyrosine kinase that plays a critical role in the growth and proliferation of cancer cells. 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-N-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-13-6-7-16(25-2)14(9-13)21-17(23)15-10-26-18(22-15)20-12-5-3-4-11(19)8-12/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHSCSKPDUZBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)
![1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848671.png)
![N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2848672.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2848675.png)
![N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2848677.png)

![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate](/img/structure/B2848683.png)

